N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound featuring an indole moiety Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents, leading to varied biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties.
Uniqueness
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual indole structure enhances its potential for diverse applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-17-7-6-15-12-21(27-20(15)13-17)23(29)25-11-9-22(28)24-10-8-16-14-26-19-5-3-2-4-18(16)19/h2-7,12-14,26-27H,8-11H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
ODYZROVXXAPQTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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